(6-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives.
Preparation Methods
The synthesis of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has shown promise in the treatment of diseases such as tuberculosis and cancer due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
What sets 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-PHENYLPIPERAZINE apart is its unique combination of the imidazo[1,2-a]pyridine core with the piperazine ring, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4O/c1-15-7-8-18-20-17(14-23(18)13-15)19(24)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
UDQRXGGJPHLLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.